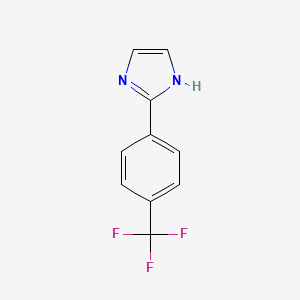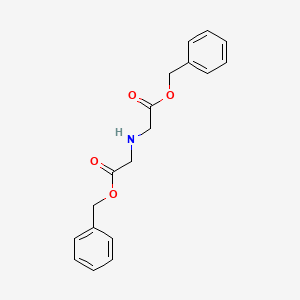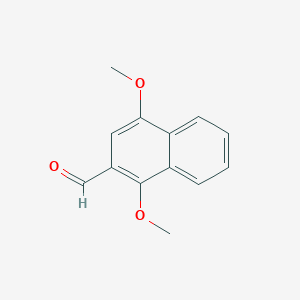
1,4-Dimethoxy-2-naphthaldehyde
Descripción general
Descripción
Synthesis Analysis
The compound has been mentioned in the context of synthesis of polyunsaturated lipids . A new benzyl-type protecting group, 1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’), for hydroxyl functions can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . The synthesis included a telescoped process from 1,4-dimethoxy-2-fluorobenzene and 2,4,6-triisopropylbromobenzene, followed by reacting with chlorodicyclohexylphosphine .
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its properties and reactivity. Unfortunately, the exact molecular structure of “1,4-Dimethoxy-2-naphthaldehyde” is not clearly mentioned in the search results .
Chemical Reactions Analysis
The compound has been used as a protecting group in the synthesis of polyunsaturated lipids . It can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups .
Aplicaciones Científicas De Investigación
Chemotaxonomic Information
A detailed chemical investigation of the extractives of the blackened heartwood of Diospyros kaki was carried out to understand their chemical characteristics and to obtain chemotaxonomic information . This study involved the isolation of three novel naphthalene derivatives, including 4-hydroxy-5,6-dimethoxy-2-naphthaldehyde (1), 5,6,8-trimethoxy-3-methyl-1-naphthol (2), and 4,8-dihydroxy-5-methoxy-2-naphthaldehyde (3), in addition to two previously reported 2-naphthaldehydes: 4-hydroxy-5,8-dimethoxy-2-naphthaldehyde (4) and 4-hydroxy-5-methoxy-2-naphthaldehyde (5) .
Chemical Synthesis
1,4-Dimethoxy-2-naphthaldehyde can be used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of more complex molecules in various areas of research including Life Science, Material Science, Chromatography, Analytical and many others .
Molecular Weight Determination
The molecular weight of 1,4-Dimethoxy-2-naphthaldehyde is 188.2225 . This information is crucial in various scientific research applications such as spectroscopy, chromatography, and mass spectrometry .
Structure Identification
The structure of 1,4-Dimethoxy-2-naphthaldehyde can be identified by 1D and 2D nuclear magnetic resonance spectroscopy, as well as by high-resolution mass spectrometry . This is important in structural biology, medicinal chemistry, and drug discovery research .
Propiedades
IUPAC Name |
1,4-dimethoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWYDUJJIGJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442098 | |
| Record name | 1,4-dimethoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-naphthaldehyde | |
CAS RN |
75965-83-2 | |
| Record name | 1,4-dimethoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method used to produce 4,9-dimethoxynaphthalide (4,9-DMN) in the study?
A1: The research presents a novel, simplified synthesis route for 4,9-DMN, a compound analogous to naturally occurring naphthalene lactones. [] The key difference in this method is the avoidance of a lithiation step, which can be complex and require specialized reagents. Instead, the researchers utilize a base-catalyzed oxidative cyclization of 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde. This approach provides a more accessible and potentially scalable method for synthesizing 4,9-DMN. []
Q2: What potential biological applications does the synthesized 4,9-DMN possess?
A2: Preliminary biological evaluations demonstrate that 4,9-DMN exhibits promising antifungal activity against Candida albicans. [] Additionally, the compound shows relatively low toxicity towards the MCF-7 breast cancer cell line, with an IC50 value below 250 µM. [] This suggests 4,9-DMN could be a potential candidate for further development as an antifungal agent or warrant further investigation for potential anticancer properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.5]decane-2,8-dione](/img/structure/B1366401.png)

![N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide](/img/structure/B1366409.png)
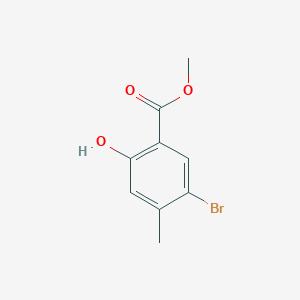



![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

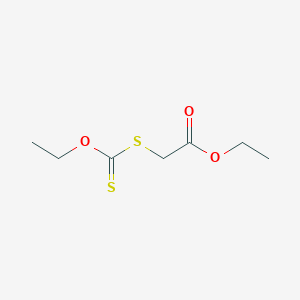
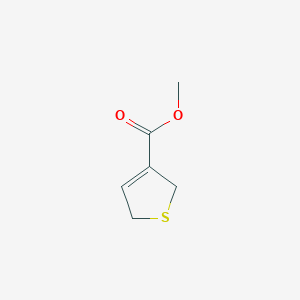
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)
